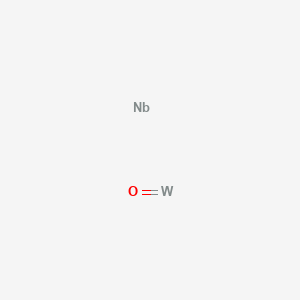
Niobium--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium–oxotungsten (1/1) is a compound formed by the combination of niobium and tungsten in a 1:1 ratio. This compound is known for its unique properties, including high stability and significant potential in various scientific and industrial applications. The molecular formula for niobium–oxotungsten (1/1) is NbOW, and it has an average mass of 292.746 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of niobium–oxotungsten (1/1) typically involves the reaction of niobium and tungsten oxides under controlled conditions. One common method is the solid-state reaction, where niobium oxide (Nb2O5) and tungsten oxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of niobium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or liquid-liquid extraction to ensure high purity and yield. These methods allow for precise control over the reaction conditions, leading to the formation of high-quality niobium–oxotungsten (1/1) suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Niobium–oxotungsten (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of niobium and tungsten, which can exist in multiple oxidation states.
Common Reagents and Conditions:
Oxidation: Niobium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxides, while reduction can produce lower oxidation state compounds .
Scientific Research Applications
Niobium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism by which niobium–oxotungsten (1/1) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing the efficiency of chemical reactions. In biomedical applications, niobium–oxotungsten (1/1) can interact with cellular components, leading to targeted therapeutic effects .
Comparison with Similar Compounds
Niobium Oxide (Nb2O5): Known for its high refractive index and used in optical applications.
Tungsten Oxide (WO3): Widely used in electrochromic devices and as a catalyst in various chemical reactions
Uniqueness: Niobium–oxotungsten (1/1) stands out due to its combined properties of niobium and tungsten, offering enhanced stability, catalytic activity, and potential for diverse applications. The synergy between niobium and tungsten in this compound provides unique advantages over individual oxides .
Properties
CAS No. |
37268-50-1 |
|---|---|
Molecular Formula |
NbOW |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
niobium;oxotungsten |
InChI |
InChI=1S/Nb.O.W |
InChI Key |
QONMOXAMRUZUCK-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


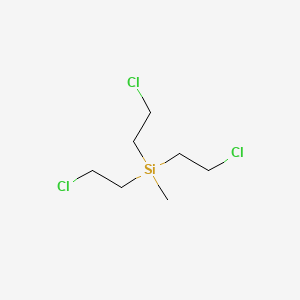
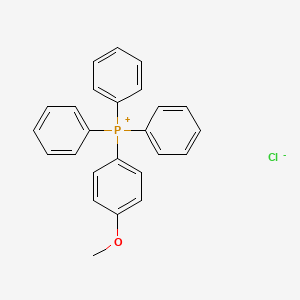
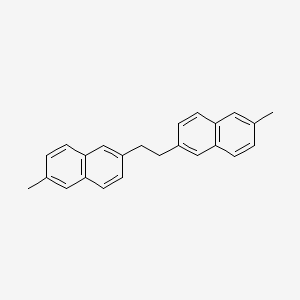
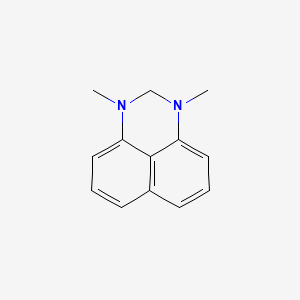
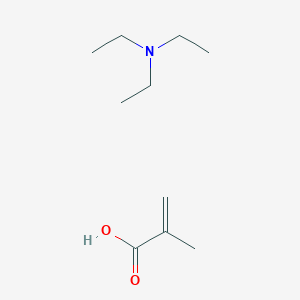
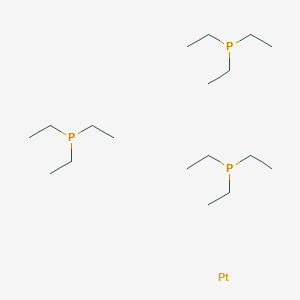
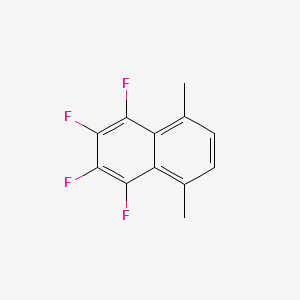

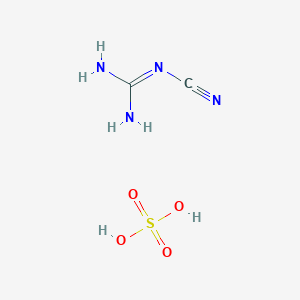

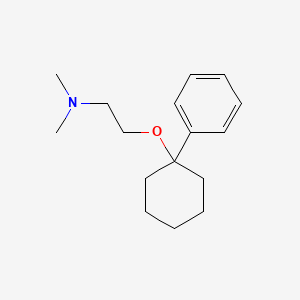

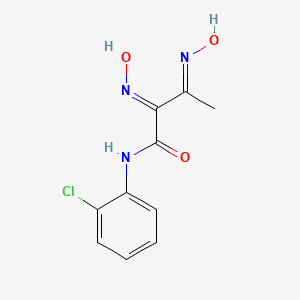
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
